molecular formula C10H13NO B11919128 2-(tert-Butyl)nicotinaldehyde

2-(tert-Butyl)nicotinaldehyde

Cat. No.: B11919128
M. Wt: 163.22 g/mol
InChI Key: TYTIYUJGJVZJHO-UHFFFAOYSA-N
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Description

2-(tert-Butyl)nicotinaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of nicotinaldehyde, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a tert-butyl group. This compound is known for its unique structural features, including an aldehyde group attached to the aromatic pyridine ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)nicotinaldehyde typically involves the formylation of 2-tert-butylpyridine. One common method is the Vilsmeier-Haack reaction, where 2-tert-butylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyridine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(tert-Butyl)nicotinic acid.

    Reduction: 2-(tert-Butyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(tert-Butyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-tert-Butylpyridine-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    2-tert-Butyl-5-methylpyridine: Contains a methyl group instead of an aldehyde group.

Uniqueness

2-(tert-Butyl)nicotinaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-tert-butylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-10(2,3)9-8(7-12)5-4-6-11-9/h4-7H,1-3H3

InChI Key

TYTIYUJGJVZJHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=N1)C=O

Origin of Product

United States

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